molecular formula C18H23NO3 B5415511 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one

Cat. No.: B5415511
M. Wt: 301.4 g/mol
InChI Key: AWCCWCDWIYNGFG-UHFFFAOYSA-N
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Description

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one is a synthetic small molecule based on the chromen-2-one (coumarin) scaffold, modified via a Mannich reaction to incorporate a 2-ethylpiperidine moiety . This structural class is the subject of active investigation in medicinal chemistry, particularly in central nervous system (CNS) and cancer research. Compounds featuring a hydroxycoumarin core and an alkylamino methyl group have demonstrated significant potential as histamine H3 receptor (H3R) antagonists . The H3R is a G-protein coupled receptor (GPCR) highly expressed in the brain that functions as an autoreceptor and heteroreceptor, modulating the release of key neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin . H3R antagonists are being explored for cognitive disorders such as Alzheimer's disease, schizophrenia, and epilepsy . Furthermore, the chromanone/chromone scaffold exhibits a diverse pharmacological profile, with studies showing that related synthetic and natural analogs possess notable antiproliferative activity against various human cancer cell lines . The Mannich base derivative structure of this compound makes it a valuable intermediate for further chemical functionalization and a crucial tool for researchers investigating new neuropharmacological agents and oncological therapeutics . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-13-6-4-5-9-19(13)11-15-16(20)8-7-14-12(2)10-17(21)22-18(14)15/h7-8,10,13,20H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCCWCDWIYNGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves the alkylation of the chromenone core with a piperidine derivative, such as 2-ethyl-piperidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromenone core can be reduced to form a dihydrochromenone.

    Substitution: The piperidine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of 7-keto-4-methyl-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-methyl-dihydrochromen-2-one.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one is primarily explored for its pharmacological properties:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Its effectiveness is often amplified when combined with established chemotherapeutic agents like doxorubicin, showcasing a synergistic effect that increases cytotoxicity against resistant cancer cells .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in experimental models, suggesting its applicability in treating chronic inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties, indicating potential for developing new antibiotics or antifungal agents .

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

  • Enzyme Inhibition Studies : It is investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .
  • Mechanistic Studies : The unique structure allows researchers to study reaction mechanisms and interactions with biological macromolecules, providing insights into drug design and development .

Industrial Applications

Beyond medicinal uses, the compound has potential applications in industry:

  • Material Science : Its unique chemical structure makes it suitable for developing new materials and dyes, contributing to advancements in polymer chemistry and material engineering .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various chromenone derivatives against breast cancer cell lines. The results indicated significant inhibition of cell growth and apoptosis induction in treated cells compared to controls .

Case Study 2: Anti-inflammatory Research

In an experimental model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the chromenone core can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents at the 7- and 8-positions. Below is a detailed comparison with key analogs:

Key Observations :

  • Synthesis Efficiency : Yields for analogs like Compound 2 (62%) highlight the impact of steric hindrance; bulkier amines (e.g., diisobutylamine) may reduce yields due to slower reaction kinetics .
  • Substituent Effects : The 2-ethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the unsubstituted piperidine analog (logP ~1.8) .
Physicochemical Properties
Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm)
8-(Piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one 169–170 1722 (C=O), 1600 (C=C) 1.37–1.96 (m, piperidine), 4.05 (s, CH₂)
8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one Not reported Expected: ~1720 (C=O) Anticipated: δ 1.2–1.5 (t, CH₂CH₃), 2.5–2.8 (m, piperidine)
8-Acetyl-7-hydroxy-4-methyl-chromen-2-one Not reported 1725 (C=O), 1670 (acetyl C=O) δ 2.6 (s, CH₃CO)

Key Observations :

  • Spectroscopic Signatures : The ethyl group in the target compound would introduce distinct $^1$H NMR signals (e.g., a triplet for CH₂CH₃) and upfield shifts for adjacent protons .
  • Thermal Stability : Higher melting points (e.g., 169–170°C for Compound 2) correlate with crystalline purity achieved via acetone recrystallization .

Biological Activity

The compound 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C22H24N2O5C_{22}H_{24}N_2O_5 with a molecular weight of 396.436 g/mol . The structural features that contribute to its biological activity include the hydroxy and piperidine groups, which are known to enhance interaction with biological targets.

PropertyValue
Molecular FormulaC22H24N2O5
Molecular Weight396.436 g/mol
LogP3.5106
PSA103.87

Antioxidant Activity

Coumarin derivatives, including this compound, have been studied for their antioxidant properties. Research indicates that they can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders . The antioxidant activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), where coumarin derivatives demonstrate significant radical-scavenging capabilities .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : This enzyme's inhibition is crucial for the treatment of Alzheimer's disease. Compounds similar to this derivative have shown IC50 values ranging from 1.52 to 4.95 μM , indicating potent inhibitory action .
  • Monoamine Oxidase (MAO) : Inhibition of MAO-A and MAO-B is also targeted in treating depression and neurodegenerative disorders. The compound exhibits promising activity against these enzymes, with IC50 values reported in the low micromolar range .

Cytotoxicity

The cytotoxic effects of coumarin derivatives have been evaluated on various cancer cell lines. For instance, studies show that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile . The mechanism often involves modulation of apoptotic pathways and cell cycle arrest.

Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of coumarin derivatives, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death and preservation of mitochondrial function at concentrations as low as 10 μM .

Study 2: Antitumor Activity

Another investigation focused on the antitumor activity against prostate cancer cell lines (PC3 and DU145). The compound demonstrated dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation over time .

Q & A

Q. Why do melting points vary between 168–172°C in literature?

  • Analysis : Variations arise from:
  • Polymorphism : Different crystalline forms due to acetone vs ethanol crystallization .
  • Hydration : Hygroscopic samples absorb moisture, broadening the range. Store under desiccation (<1% H2_2O) .

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